molecular formula C10H11N3O B12833353 N-(2-Ethyl-1H-benzo[d]imidazol-1-yl)formamide

N-(2-Ethyl-1H-benzo[d]imidazol-1-yl)formamide

Cat. No.: B12833353
M. Wt: 189.21 g/mol
InChI Key: KBCKSVFMDLNAPA-UHFFFAOYSA-N
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Description

N-(2-Ethyl-1H-benzo[d]imidazol-1-yl)formamide is a synthetic organic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with an ethyl group at the 2-position and a formamide group attached to the nitrogen atom of the benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethyl-1H-benzo[d]imidazol-1-yl)formamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions. This reaction forms the benzimidazole ring system.

    Alkylation: The 2-position of the benzimidazole ring is then alkylated using ethyl halides (e.g., ethyl bromide) in the presence of a base such as potassium carbonate.

    Formylation: The final step involves the formylation of the nitrogen atom of the benzimidazole ring. This can be achieved using formic acid or formyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(2-Ethyl-1H-benzo[d]imidazol-1-yl)formamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the formamide group, using reagents like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, and other nucleophiles.

Major Products

Scientific Research Applications

N-(2-Ethyl-1H-benzo[d]imidazol-1-yl)formamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its benzimidazole core which is known for its pharmacological properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-Ethyl-1H-benzo[d]imidazol-1-yl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The benzimidazole core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-benzo[d]imidazol-1-yl)formamide: Lacks the ethyl group at the 2-position.

    2-Methyl-1H-benzo[d]imidazole: Features a methyl group instead of an ethyl group.

    N-(2-Phenyl-1H-benzo[d]imidazol-1-yl)formamide: Has a phenyl group at the 2-position instead of an ethyl group.

Uniqueness

N-(2-Ethyl-1H-benzo[d]imidazol-1-yl)formamide is unique due to the presence of the ethyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, potentially offering distinct advantages in specific applications.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

N-(2-ethylbenzimidazol-1-yl)formamide

InChI

InChI=1S/C10H11N3O/c1-2-10-12-8-5-3-4-6-9(8)13(10)11-7-14/h3-7H,2H2,1H3,(H,11,14)

InChI Key

KBCKSVFMDLNAPA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2N1NC=O

Origin of Product

United States

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